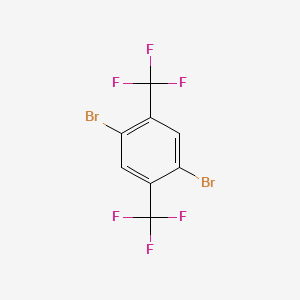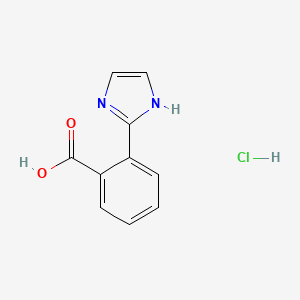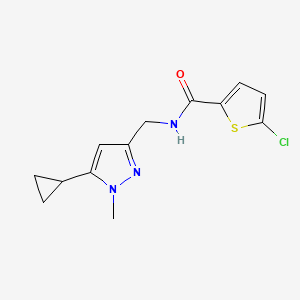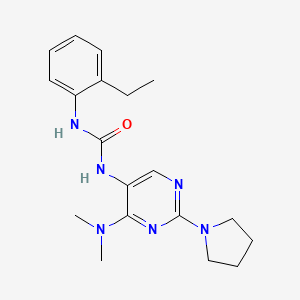
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene is a chemical compound with the empirical formula C8H2Br2F6 . It is used as a building block in various chemical syntheses . It has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
Synthesis Analysis
1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . Buchwald–Hartwig coupling reactions of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene with phenoxazine, phenothiazine or 9,10-dihydro-9,9-dimethylacridine in the presence of tris(dibenzylideneacetone)dipalladium(0) and X-Phos at 110 °C gave the target D–A–D type compounds .
Molecular Structure Analysis
The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations . The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations .
Chemical Reactions Analysis
The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds .
Physical And Chemical Properties Analysis
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene has a molecular weight of 371.90 . More detailed physical and chemical properties could not be found in the search results.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“1,4-Bis(trifluoromethyl)-2,5-dibromobenzene” is used in the synthesis of various chemical compounds. It’s often used as a building block in the synthesis of more complex molecules .
Thermally Activated Delayed Fluorescence (TADF)
This compound has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This is particularly useful in the field of optoelectronics, where TADF materials are used in organic light-emitting diodes (OLEDs).
Electroluminescence
In addition to TADF, “1,4-Bis(trifluoromethyl)-2,5-dibromobenzene” has also been used in the design and synthesis of emitters exhibiting efficient electroluminescence . This property is crucial for the development of display technologies and lighting applications.
Donor-Acceptor Architectures
This compound has been used as an acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
Quantum Molecular Dynamics Simulations
The compound has been used in quantum molecular dynamics simulations. The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .
Triplet Excited States
The compound has been used in the study of triplet excited states. Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10 4 to 5.45 × 10 5 s −1 due to the different energy gap between the 1 CT and 3 LE .
Wirkmechanismus
The localised triplet excited states (3LEs) were experimentally obtained. Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1CT and 3LE .
Safety and Hazards
Zukünftige Richtungen
The selection of the right donor with the appropriate 3LE that matches the charge transfer states is important to obtain an efficient TADF emitter . This compound emitted cyan electroluminescence with unusually stable colors at different emitter concentrations and different voltages in devices . The efficiency at a brightness of 1000 cd m^−2 was practically the same as the maximum one due to the extremely low efficiency roll-off .
Eigenschaften
IUPAC Name |
1,4-dibromo-2,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVDSRCWJRHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)


![N-(2-ethylhexyl)-2-(4-oxo-2-thioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2634421.png)

![N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2634424.png)